1-azido-4-isocyanatobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

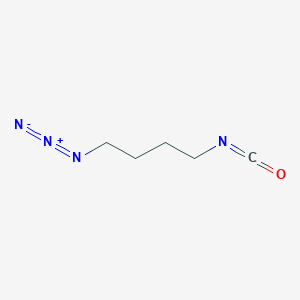

1-Azido-4-isocyanatobutane is an organic compound with the molecular formula C5H8N4O. It is characterized by the presence of both an azido group (-N3) and an isocyanate group (-NCO) attached to a butane backbone.

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-4-isocyanatobutane can be synthesized through a multi-step process involving the introduction of azido and isocyanate functional groups onto a butane backbone. One common method involves the reaction of 1,4-dibromobutane with sodium azide to form 1-azido-4-bromobutane. This intermediate is then treated with silver cyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azides and isocyanates .

化学反応の分析

Types of Reactions: 1-Azido-4-isocyanatobutane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition of azides with alkynes.

Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the azido group.

Addition: Isocyanate reactions typically occur under mild conditions with the presence of nucleophiles.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Resulting from the reduction of the azido group.

Urethanes and Ureas: Produced from the addition of isocyanates with alcohols and amines.

科学的研究の応用

Chemical Properties and Structure

1-Azido-4-isocyanatobutane is characterized by the presence of both an azide group (-N₃) and an isocyanate group (-N=C=O) attached to a butane backbone. This unique structure enables a range of chemical reactions and applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its azide functionality can participate in various reactions, including:

- Click Chemistry : The azide group can undergo cycloaddition reactions with alkynes, facilitating the formation of triazole derivatives. This reaction is particularly useful in bioconjugation and labeling studies in biological systems .

- Isocyanate Reactions : The isocyanate group can react with nucleophiles to form carbamates or ureas, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development. Its ability to modify biomolecules through bioorthogonal reactions makes it a candidate for:

- Targeted Drug Delivery : The compound can be used to create prodrugs that release active pharmaceutical ingredients selectively at target sites within the body .

- Synthesis of PROTACs : As a linker in Proteolysis Targeting Chimeras (PROTACs), it connects ligands that bind to E3 ubiquitin ligases and target proteins for degradation, offering a novel approach to cancer therapy .

Materials Science

The unique properties of this compound allow it to be utilized in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific functionalities, such as enhanced mechanical properties or responsiveness to stimuli .

- Coatings and Adhesives : Its reactivity can be harnessed to develop coatings that adhere strongly to surfaces or adhesives that cure under specific conditions .

Case Study 1: Click Chemistry Applications

A study demonstrated the use of this compound in synthesizing triazole derivatives through click chemistry. The researchers highlighted the efficiency of this method in producing compounds with potential biological activity, underscoring the utility of azides in drug discovery .

Case Study 2: PROTAC Development

Research focused on the synthesis of PROTACs utilizing this compound as a linker showed promising results in selectively degrading target proteins associated with cancer progression. This approach illustrates the compound's significance in developing targeted therapies that could minimize side effects compared to traditional treatments .

作用機序

The mechanism of action of 1-azido-4-isocyanatobutane involves the reactivity of its functional groups:

Azido Group: Undergoes cycloaddition reactions to form triazoles, which can interact with biological targets.

Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, modifying the properties of molecules and materials it interacts with.

類似化合物との比較

1-Azido-4-bromobutane: An intermediate in the synthesis of 1-azido-4-isocyanatobutane.

1-Azido-4-aminobutane: Formed by the reduction of this compound.

1-Isocyanato-4-bromobutane: Another related compound with similar reactivity.

Uniqueness: this compound is unique due to the presence of both azido and isocyanate groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

1-Azido-4-isocyanatobutane (CAS Number: 88192-20-5) is a compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and biochemistry. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and implications for therapeutic uses.

This compound is characterized by the presence of an azide group (-N₃) and an isocyanate group (-N=C=O), which contribute to its reactivity and biological properties. The molecular formula is C₄H₈N₄O, with a molecular weight of approximately 114.149 g/mol .

The synthesis of this compound typically involves the reaction of 4-aminobutyl isocyanate with sodium azide. The process can be summarized as follows:

- Preparation of 4-Aminobutyl Isocyanate : This intermediate can be synthesized from the corresponding amine and phosgene or other isocyanate sources.

- Azidation Reaction : Sodium azide is added to the reaction mixture under controlled conditions to yield this compound.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity allows it to act as a PROTAC linker , facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system .

Case Studies and Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

- Antibacterial Activity : In a comparative study, derivatives containing azide groups exhibited varying degrees of antibacterial activity against Escherichia coli. The azide functionality was found to influence the overall efficacy, with some compounds demonstrating significant inhibitory effects compared to traditional antibiotics like ampicillin .

- Cytotoxicity : The cytotoxic effects were evaluated against several cell lines, including M-HeLa (human cervical cancer cells), Vero (African green monkey kidney cells), and FetMSC (fetal mesenchymal stem cells). The presence of the azide group was correlated with increased cytotoxicity in certain derivatives, suggesting that structural modifications can enhance therapeutic potential .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

| Compound | Antibacterial Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) | Notes |

|---|---|---|---|

| This compound | Not specified | Not specified | Potential PROTAC linker |

| Azido derivative A | 32 | 150 | Moderate antibacterial effect |

| Azido derivative B | 16 | 75 | Higher cytotoxicity observed |

| Azido derivative C | >64 | Not tested | Low antibacterial activity |

特性

IUPAC Name |

1-azido-4-isocyanatobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5-10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMBIEKQPVEVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。